molecular formula C7H9NO2 B098012 2-Amino-3-(hydroxymethyl)phenol CAS No. 18274-82-3

2-Amino-3-(hydroxymethyl)phenol

Cat. No.: B098012
CAS No.: 18274-82-3
M. Wt: 139.15 g/mol
InChI Key: DFWBMEJBHIZHNR-UHFFFAOYSA-N
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Description

Contextualization within the Aminophenol Compound Class

Aminophenols are organic compounds that contain both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. wikipedia.orgwikipedia.org The relative positions of these functional groups (ortho, meta, or para) give rise to different isomers with distinct chemical and physical properties. wikipedia.orgwikipedia.org 2-Amino-3-(hydroxymethyl)phenol is a derivative of 2-aminophenol (B121084), distinguished by the presence of an additional hydroxymethyl (-CH2OH) group at the 3-position. wikipedia.orgnih.gov This substitution pattern sets it apart from simpler aminophenols and introduces additional reactive sites, thereby expanding its synthetic potential.

The presence of both acidic (phenolic hydroxyl) and basic (amino) groups imparts amphoteric character to aminophenols, allowing them to react with both acids and bases. wikipedia.org Furthermore, the amino group can be diazotized and the hydroxyl group can be etherified or esterified, highlighting the versatile reactivity of this class of compounds.

Significance as a Versatile Synthetic Building Block and Precursor

The strategic placement of the amino, hydroxyl, and hydroxymethyl groups on the aromatic ring of this compound makes it a highly versatile building block in organic synthesis. These functional groups can undergo a variety of chemical transformations, often with a high degree of regioselectivity, enabling the construction of complex molecular architectures.

The amino group serves as a nucleophile and a precursor for the formation of amides, sulfonamides, and diazonium salts, which are themselves versatile intermediates. The phenolic hydroxyl group is weakly acidic and can be readily converted into ethers and esters. The primary alcohol functionality of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. This multi-faceted reactivity allows for the sequential or simultaneous manipulation of these functional groups to achieve a desired synthetic outcome. Consequently, this compound is a valuable precursor for the synthesis of various heterocyclic compounds, pharmaceutical intermediates, and other fine chemicals.

Overview of Key Research Trajectories and Academic Relevance

Current research involving this compound primarily focuses on its application as a starting material for the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. Researchers are actively exploring its use in the construction of complex heterocyclic systems, such as benzoxazines and other fused-ring structures. The inherent functionality of the molecule provides a scaffold that can be readily modified to generate libraries of compounds for biological screening.

The academic relevance of this compound stems from its ability to serve as a model compound for studying the interplay of multiple functional groups in chemical reactions. Its utility in the development of new synthetic methodologies and the preparation of target molecules with interesting biological or physical properties ensures its continued importance in the field of organic chemistry.

Properties of this compound

Property Value
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name This compound
CAS Number 18274-82-3
Synonyms 2-Amino-3-hydroxybenzyl alcohol, 2-Amino-3-hydroxybenzenemethanol

Source: nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWBMEJBHIZHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618363
Record name 2-Amino-3-(hydroxymethyl)phenol
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18274-82-3
Record name 2-Amino-3-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18274-82-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-(hydroxymethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 3 Hydroxymethyl Phenol and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Established methods provide reliable and well-documented pathways to aminophenol derivatives. These routes often serve as the foundation for more complex syntheses.

The most common and direct strategy for synthesizing aromatic amines is the reduction of a corresponding nitroaromatic compound. For 2-Amino-3-(hydroxymethyl)phenol, this involves the reduction of a 2-nitro-3-(hydroxymethyl)phenol precursor. This transformation is a cornerstone of industrial chemistry for producing aminophenols. For instance, the industrial synthesis of 2-aminophenol (B121084) and its isomer 4-aminophenol (B1666318) is achieved by the reduction of the corresponding nitrophenols. wikipedia.org This reduction can be carried out using various reducing agents, with catalytic hydrogenation being a prevalent method. wikipedia.org Another common approach involves using metals like iron in acidic media. wikipedia.org

A directly analogous preparation is seen in the synthesis of 2-amino-3-hydroxypyridine (B21099), where 2-hydroxy-3-nitropyridine (B160883) is reduced. chemicalbook.com This highlights the feasibility of selectively reducing a nitro group in the presence of a hydroxyl group on an aromatic ring to yield the desired amino-hydroxy compound.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its efficiency and the clean nature of the process. This technique is applicable to the synthesis of this compound from its nitro precursor. The process typically involves hydrogen gas and a metal catalyst.

A variety of catalysts are effective, with palladium on carbon (Pd/C) being one of the most common. chemicalbook.com For example, the synthesis of 2-amino-3-hydroxypyridine from 2-hydroxy-3-nitropyridine was successfully achieved using 10% Pd/C in methanol (B129727) under a hydrogen atmosphere, resulting in an 89% yield. chemicalbook.com Other catalysts, such as Raney nickel, are also utilized. google.com Reaction conditions can be optimized for specific substrates; a process for producing 5-amino-o-cresol involved hydrogenolysis over a Pd/C catalyst in dilute potassium hydroxide (B78521) at approximately 70°C and 30 psi of hydrogen pressure. google.com

The table below summarizes typical conditions for catalytic hydrogenation of related nitroaromatic compounds.

Starting MaterialProductCatalystSolventConditionsYieldReference
2-Hydroxy-3-nitropyridine2-Amino-3-hydroxypyridine10% Pd/CMethanolH₂ (balloon), room temp., overnight89% chemicalbook.com
5-Acetamido-2-[(N,N-dimethylamino)methyl]phenol5-Amino-o-cresol10% Pd/C (3% Pd content)Dilute KOH~30 psi H₂, ~70°C~70% google.com
Nitroarenes (general)Anilines (general)Pd/CMethanolTransfer hydrogenation at 130°CVariable nih.gov

Grignard reagents offer a powerful method for forming carbon-carbon bonds and can be utilized to introduce a hydroxymethyl group onto a phenolic backbone. youtube.com The synthesis involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile like a carbonyl compound. libretexts.org To synthesize a hydroxymethylphenol, a suitable strategy would involve reacting a protected phenolic Grignard reagent with formaldehyde.

A significant challenge in using Grignard reagents with aminophenols is the presence of acidic protons on the hydroxyl and amino groups, which would quench the reagent. libretexts.org Therefore, these functional groups must be protected before the Grignard reaction.

An advanced method involves the use of a "Turbo Grignard reagent" in the presence of additional magnesium, which has been shown to improve yield, shorten reaction times, and increase purity for the synthesis of hydroxymethyl phenols. google.com The general process involves:

Formation of a Grignard reagent from a halogenated and protected phenol (B47542) derivative. google.com

Reaction of the Grignard reagent with a carbonate, such as dimethylcarbonate, to form an ester. google.com

Subsequent reduction of the ester to the hydroxymethyl group.

The table below outlines the general steps and conditions for a Grignard-mediated synthesis.

StepDescriptionTypical Reagents & ConditionsReference
1. Grignard FormationReaction of a halogenated aromatic compound with magnesium.Mg turnings, THF (solvent), 60-70°C. Must be anhydrous. libretexts.orggoogle.com
2. CarbonylationReaction of the Grignard reagent with a carbonate ester.Dimethylcarbonate in hexane. google.com
3. QuenchingWorkup of the reaction mixture.Aqueous NH₄Cl. google.com
4. Reduction & DeprotectionConversion of the resulting ester to an alcohol and removal of protecting groups.Standard reducing agents (e.g., LiAlH₄), followed by acidic or basic workup. suniv.ac.in

Three-component reactions (TCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three separate starting materials. While a specific TCR for this compound is not prominently documented, such strategies have been developed for derivatives of o-aminophenol, demonstrating the potential of this approach for creating diverse molecular scaffolds.

One notable example is the acid-promoted three-component reaction of o-aminophenol, a dialkyl acetylenedicarboxylate, and a 3-phenacylideneoxindoline. nih.govresearchgate.net This reaction, conducted in refluxing acetonitrile, efficiently produces highly functionalized oxindolinyl-substituted benzo[b]pyrrolo[1,2-d] nih.govacs.orgoxazine derivatives in good yields. nih.gov This strategy showcases how the aminophenol core can be elaborated into complex heterocyclic systems through convergent synthesis. nih.govresearchgate.net

Advanced Synthetic Methodologies

Advanced synthetic methods focus on improving efficiency, selectivity, and the ability to control stereochemistry, which is particularly relevant for producing chiral derivatives.

The compound this compound is achiral. However, derivatives of this structure can contain stereocenters, making stereoselective synthesis a critical consideration for accessing specific enantiomers or diastereomers, which is often crucial for biological activity. nih.gov

Several strategies for stereoselective synthesis are applicable to derivatives of aminophenols and amino alcohols:

Use of Chiral Auxiliaries: Chiral auxiliaries, such as N-tert-butanesulfinamide, can be condensed with aldehydes or ketones to form chiral imines. nih.gov Diastereoselective addition of nucleophiles to these imines allows for the creation of new stereocenters with high control. The auxiliary can then be removed to yield the chiral amine product. nih.gov

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of prochiral olefins or imines using chiral catalysts (e.g., those based on Rhodium or Ruthenium with chiral ligands) is a powerful method for producing chiral compounds. researchgate.net For instance, amino acids can be hydrogenated to chiral amino alcohols with complete retention of configuration using a Rh-MoOx/SiO₂ catalyst. researchgate.netrsc.org

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, often chiral quaternary ammonium (B1175870) salts, can be used to achieve enantioselective alkylation and other reactions, providing a pathway to chiral α-amino acids and their derivatives. acs.org

These advanced methods are essential for the synthesis of optically pure derivatives of aminophenols and related structures for applications in medicinal chemistry and materials science. nih.govrsc.org

Exploration of Green Chemistry Principles in Synthetic Pathways

The growing emphasis on sustainable chemical manufacturing has led to the exploration of green chemistry principles in the synthesis of aminophenol derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Hydrogenation:

A significant advancement in the synthesis of aminophenols is the move away from traditional stoichiometric reducing agents, such as iron in acidic media, towards catalytic hydrogenation. acs.orgarxiv.orgias.ac.in The iron-acid reduction method generates substantial amounts of iron oxide sludge, posing significant disposal challenges. ias.ac.in In contrast, catalytic hydrogenation, often employing catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C), uses molecular hydrogen as the reductant and produces water as the primary byproduct, making it a much cleaner process. acs.orgias.ac.in

Catalytic transfer hydrogenation represents another green alternative. This method utilizes a hydrogen donor, such as sodium borohydride (B1222165) (NaBH₄) or formic acid, in the presence of a catalyst, often at room temperature and atmospheric pressure. researchgate.net This approach avoids the need for high-pressure hydrogen gas, enhancing the safety of the process. researchgate.net

Green Solvents:

The choice of solvent plays a crucial role in the environmental impact of a synthetic process. Traditional solvents like chlorinated hydrocarbons and volatile aromatic compounds are being replaced by greener alternatives. For hydroxymethylation and reduction reactions, more benign solvents can be considered. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, and cyclopentyl methyl ether (CPME) are viable substitutes for ethers like THF and halogenated solvents. merckmillipore.comsigmaaldrich.com Polyethylene glycols (PEGs) can serve as alternatives to polar aprotic solvents like DMF and DMSO. merckmillipore.com The use of water as a solvent is also highly desirable where substrate and reagent solubility allows.

Process Intensification:

Continuous-flow processing is a key strategy in green chemistry and process intensification. For the synthesis of aminophenols, continuous-flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and selectivity in a shorter reaction time. acs.org A continuous-flow process for the direct synthesis of p-aminophenol from nitrobenzene (B124822) has been established, demonstrating the potential for reducing reaction times from hours to minutes and lowering the required concentration of acid catalysts. acs.org

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound and its derivatives.

Green Chemistry PrincipleApplication in SynthesisBenefits
Use of Catalysis Replacement of stoichiometric reducing agents (e.g., Fe/HCl) with catalytic hydrogenation (e.g., Pt/C, Pd/C) for nitro group reduction. acs.orgias.ac.inReduces waste (eliminates metal sludge), improves atom economy.
Safer Solvents and Auxiliaries Use of greener solvents like 2-MeTHF, CPME, or water instead of hazardous solvents like chlorinated hydrocarbons or DMF. merckmillipore.comsigmaaldrich.comReduces toxicity and environmental impact, improves process safety.
Design for Energy Efficiency Catalytic transfer hydrogenation can often be performed at ambient temperature and pressure, reducing energy consumption compared to high-pressure hydrogenation. researchgate.netLower energy demand, milder reaction conditions.
Process Intensification Implementation of continuous-flow reactors for hydrogenation and other steps. acs.orgImproved process control, enhanced safety, potential for higher throughput and yield.

Considerations for Scalable Production and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The principles of process optimization are critical in this scale-up.

Catalyst Selection and Optimization:

For the catalytic hydrogenation of the nitrophenol intermediate, the choice of catalyst is paramount. Platinum-based catalysts are often highly effective for the hydrogenation of nitrobenzene to aminophenols. ias.ac.ingoogle.com The catalyst loading, support material (e.g., carbon, alumina), and the presence of promoters can significantly impact the reaction rate and selectivity. arxiv.org For instance, in the production of p-aminophenol, the concentration of platinum on the support can influence the selectivity towards the desired product. arxiv.org Catalyst reusability is another key factor for scalable and cost-effective production. researchgate.net

Reaction Parameter Optimization:

The optimization of reaction parameters is crucial for maximizing yield and minimizing byproducts. Key parameters to consider include:

Temperature: Affects reaction rate and selectivity. Higher temperatures can sometimes lead to undesired side reactions.

Pressure: In catalytic hydrogenation, hydrogen pressure is a critical parameter influencing the reaction rate. ias.ac.in

Concentration: The concentration of reactants and catalysts needs to be optimized to balance reaction speed and product purity.

Agitation: In slurry reactors, adequate agitation is necessary to ensure efficient mass transfer between the gas, liquid, and solid phases. acs.org

Process Control and Safety:

On a large scale, robust process control is essential for maintaining consistent product quality and ensuring safe operation. For exothermic reactions like nitration and hydrogenation, effective temperature control is critical to prevent runaway reactions. Continuous-flow reactors can offer superior control over these parameters compared to large batch reactors. acs.org The continuous injection of a reactant, such as nitrobenzene in a hydrogenation process, can also enhance safety and control. google.com

The following table outlines key considerations for the scalable production of aminophenol derivatives, which are applicable to this compound.

ParameterKey Considerations for Scalable Production
Starting Material Availability, cost, and purity of the starting material (e.g., 2-nitrophenol (B165410) or 3-(hydroxymethyl)phenol).
Catalyst Activity, selectivity, stability, reusability, and cost of the hydrogenation catalyst (e.g., Pt/C). arxiv.orgresearchgate.net
Solvent Selection of a solvent that is effective, safe, and easily recoverable. Consideration of green solvent alternatives. merckmillipore.comsigmaaldrich.com
Reactor Type Choice between batch, semi-batch, or continuous-flow reactors, considering factors like heat transfer, mass transfer, and safety. acs.org
Process Control Monitoring and control of temperature, pressure, pH, and reactant concentrations to ensure consistent product quality and safe operation.
Downstream Processing Efficient and scalable methods for product isolation, purification (e.g., crystallization, chromatography), and solvent recovery.

Chemical Reactivity and Functional Group Transformations of 2 Amino 3 Hydroxymethyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenol (B47542) Ring

The phenol ring in 2-Amino-3-(hydroxymethyl)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. libretexts.org Both of these groups are ortho, para-directing substituents. libretexts.org In this specific molecule, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The positions ortho and para to the amino group are positions 3, 5, and 1.

The directing effects of the substituents are summarized in the table below:

SubstituentActivating/DeactivatingOrtho/Para/Meta Directing
-OHStrongly ActivatingOrtho, Para
-NH₂Strongly ActivatingOrtho, Para
-CH₂OHWeakly Deactivating (inductive)Ortho, Para

Given the positions of the existing groups, electrophilic attack is most likely to occur at positions 4, 5, and 6, which are activated by one or both of the strong activating groups and are sterically accessible. The -OH and -NH₂ groups strongly favor substitution at the positions ortho and para to them. libretexts.org Due to the synergistic activating effect of the hydroxyl and amino groups, reactions such as nitration, halogenation, and sulfonation are expected to proceed under mild conditions. However, the high reactivity can also lead to overreaction, such as polyhalogenation, and oxidative decomposition, especially under harsh acidic or oxidizing conditions. libretexts.org

Nucleophilic Reactivity of the Amino and Hydroxyl Groups

Both the amino and hydroxyl groups of this compound possess lone pairs of electrons, rendering them nucleophilic. The amino group is generally more nucleophilic than the hydroxyl group in neutral or basic conditions. In acidic media, the amino group is protonated to form an ammonium (B1175870) salt, which deactivates it towards nucleophilic reactions and also deactivates the aromatic ring. beilstein-journals.org

The nucleophilicity of these groups allows them to react with a variety of electrophiles. For instance, the amino group can readily attack alkyl halides, acyl chlorides, and anhydrides. The hydroxyl group can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile.

Oxidative Transformations of the Phenolic Moiety (e.g., to quinones)

The phenolic moiety of 2-aminophenols is susceptible to oxidation, often leading to the formation of quinone-like structures. researchgate.net For example, the oxidation of 2-aminophenol (B121084) can yield 2-amino-3H-phenoxazin-3-one. nih.gov This transformation can be achieved using various oxidizing agents, including monochloramine in an aqueous environment. nih.gov Another study demonstrated that the oxidation of 2-aminophenol with hexacyanoferrate(III) in an alkaline medium also produces 2-aminophenoxazin-3-one. scielo.org.mx It is plausible that this compound would undergo similar oxidative coupling reactions, potentially involving the hydroxymethyl group in further transformations. The presence of the electron-donating amino group facilitates the oxidation of the phenol ring. acs.org

In biological systems, the oxidation of similar compounds can lead to the formation of reactive quinone imines, which are electrophilic and can participate in further reactions. researchgate.net

Reductive Transformations of Nitrogen-Containing Precursors

A common and industrially significant method for the synthesis of aminophenols is the reduction of the corresponding nitrophenols. wikipedia.orgchemicalbook.com Therefore, a logical synthetic precursor to this compound would be 2-Nitro-3-(hydroxymethyl)phenol. The nitro group can be reduced to a primary amine through various methods, including catalytic hydrogenation (e.g., using H₂ gas with catalysts like palladium, platinum, or Raney nickel) or chemical reduction (e.g., using metals like iron, tin, or zinc in acidic media). wikipedia.orgyoutube.com

A general scheme for this transformation is presented below:

General Reaction Scheme for the Reduction of a Nitroaromatic Compound

Nitroaromatic + Reducing Agent → Aromatic Amine

Reducing AgentConditions
H₂/Pd, Pt, or NiCatalytic hydrogenation
Fe, Sn, or ZnAcidic medium
Sodium hydrosulfiteAqueous solution
Tin(II) chlorideAcidic solution

Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. orgsyn.org The choice of reducing agent can be critical to avoid the reduction of other functional groups if present.

Derivatization Strategies via Amino and Hydroxyl Functionalities

The presence of both amino and hydroxyl groups offers multiple avenues for the derivatization of this compound, allowing for the synthesis of a wide range of derivatives with potentially new chemical and biological properties.

The primary amino group of this compound can readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The general reaction is as follows:

R-CHO + H₂N-Ar-CH₂OH → R-CH=N-Ar-CH₂OH + H₂O (where Ar represents the substituted benzene (B151609) ring)

Schiff bases derived from 2-aminophenol have been synthesized and studied for their coordination chemistry and potential as chemosensors for metal ions. rsc.org The formation of an imine from this compound would introduce a new C=N double bond, which can be a site for further chemical transformations.

Both the amino and hydroxyl groups of this compound can undergo acylation and alkylation reactions.

Acylation: Acylation involves the reaction with acylating agents such as acyl chlorides or anhydrides. Chemoselective acylation is often possible. For instance, N-acylation of the amino group can be achieved under neutral or slightly basic conditions. The resulting amide is less basic and less nucleophilic than the original amine. O-acylation of the phenolic hydroxyl group typically requires more forcing conditions or the use of a base to deprotonate the phenol. However, chemoselective O-acylation of hydroxyamino compounds can be achieved under acidic conditions where the amino group is protonated and thus unreactive. beilstein-journals.org The selective acetylation of 2-aminophenol to yield N-(2-hydroxyphenyl)acetamide has been reported. researchgate.net

Alkylation: Alkylation can occur at either the nitrogen or the oxygen atom. Selective N-alkylation or O-alkylation of aminophenols can be challenging but has been achieved under specific conditions. researchgate.net For instance, selective O-alkylation of the hydroxyl group can be performed by first protecting the amino group, followed by alkylation and deprotection. researchgate.net Conversely, N-alkylation can be achieved through methods like reductive amination. The relative reactivity towards alkylating agents can be influenced by the reaction conditions, such as the choice of base and solvent.

The table below summarizes some potential derivatization reactions:

Functional GroupReagentProduct Type
Amino (-NH₂)Aldehyde/KetoneSchiff Base/Imine
Amino (-NH₂)Acyl Chloride/AnhydrideAmide
Hydroxyl (-OH)Acyl Chloride/AnhydrideEster
Amino (-NH₂)Alkyl HalideAlkylated Amine
Hydroxyl (-OH)Alkyl HalideEther

Etherification Reactions

The presence of two distinct hydroxyl groups, one phenolic and one benzylic, in this compound presents both opportunities and challenges for etherification. The relative acidity and nucleophilicity of these groups, along with the influence of the amino group, will dictate the outcome of such reactions.

Theoretical Reactivity and Challenges

The phenolic hydroxyl group is more acidic than the benzylic alcohol. Consequently, in the presence of a base, the phenoxide is more readily formed, making it a potent nucleophile for Williamson ether synthesis. wikipedia.orgfrancis-press.com This reaction typically involves the reaction of the corresponding alkoxide with an alkyl halide. wikipedia.orgyoutube.commasterorganicchemistry.com However, the amino group can also be alkylated under these conditions, leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.

Selective etherification of the hydroxyl groups in aminophenols often requires a protection strategy for the amino group to prevent its reaction. researchgate.net For instance, the amino group can be protected as an amide or an imine, directing the alkylation to the phenolic oxygen. researchgate.net Subsequent deprotection would then yield the desired O-alkylated product.

Etherification of the benzylic alcohol can be achieved under acidic conditions. chegg.combrainly.com Protonation of the benzylic hydroxyl group turns it into a good leaving group (water), allowing for nucleophilic attack by an alcohol, which can also serve as the solvent. brainly.com This reaction proceeds via an SN1 or SN2 mechanism. brainly.comchegg.com The stability of the potential benzylic carbocation, influenced by the electron-donating amino and hydroxyl groups on the aromatic ring, would play a significant role in an SN1 pathway. brainly.com

Illustrative Etherification Reactions of Analogous Compounds

To illustrate the potential for etherification, the following table summarizes typical conditions for the etherification of related aminophenols and benzyl (B1604629) alcohols. It is important to note that these are examples from related systems and not documented reactions of this compound itself.

Reactant TypeReagents and ConditionsProduct TypeReference
Aminophenol (for phenolic etherification)1. Protection of amine (e.g., with benzaldehyde) 2. Alkyl halide, Base (e.g., K₂CO₃) in a polar aprotic solvent 3. Deprotection (e.g., hydrolysis)O-Alkyl anilines researchgate.net
Hydroxybenzyl alcohol (for benzylic etherification)Alcohol (as solvent and nucleophile), Acid catalyst (e.g., Amberlyst-15)Alkoxybenzyl ethers chegg.comgoogle.com
PhenolAlkyl halide, Base (e.g., NaOH) in a two-phase system with a phase transfer catalystPhenyl ethers google.com

These examples highlight the general strategies that could be employed for the selective etherification of this compound. The choice of reagents and reaction conditions would be crucial in determining which functional group reacts.

Chelation and Ligand Formation Properties of this compound

The molecular structure of this compound, featuring three potential donor atoms (N from the amino group, and O from the phenolic and benzylic hydroxyls) in close proximity, makes it an excellent candidate as a chelating ligand for various metal ions. derpharmachemica.commdpi.comnih.gov The ability of o-aminophenol derivatives to form stable complexes with a wide range of transition metals is well-documented. derpharmachemica.com

Potential Coordination Modes

This compound can act as a bidentate or tridentate ligand. The most probable coordination mode would involve the deprotonated phenolic oxygen and the nitrogen of the amino group, forming a stable five-membered chelate ring with a metal ion. This is a common coordination pattern for o-aminophenol-based ligands. derpharmachemica.com

The involvement of the benzylic hydroxyl group in coordination is also possible, which would lead to a tridentate coordination mode. This would result in the formation of two fused chelate rings, further enhancing the stability of the resulting metal complex. The specific coordination mode would depend on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the steric environment of the ligand. nih.gov

Research Findings on Analogous Ligands

Studies on ligands with similar functionalities provide insight into the potential complexing behavior of this compound. For instance, mixed-ligand complexes of 2-aminophenol with other ligands have been synthesized and characterized, demonstrating the versatility of the aminophenol scaffold in coordination chemistry. researchgate.net Polyphenolic compounds, in general, are known for their metal-chelating properties, which are attributed to their ability to bind metal ions and prevent them from participating in detrimental redox reactions. nih.govresearchgate.net

The following table summarizes the types of metal complexes formed with related aminophenol and amino-alcohol ligands.

Ligand TypeMetal Ions StudiedResulting Complex Geometry (Examples)Reference
o-Aminophenol derivativesFe, Cu, Pd, Co, NiOctahedral, Square Planar derpharmachemica.comresearchgate.net
Amino-alcoholsNi(II)Octahedral nih.gov
PolyphenolsCu, Zn, FeVarious, often forming polymeric structures nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Hydroxymethyl Phenol and Its Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the various functional groups and probing the molecular vibrations within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." In the analysis of aminophenol derivatives, FT-IR is instrumental in confirming the presence of key functional groups. mdpi.com For instance, the IR spectrum of 4-aminophenol (B1666318) shows a phenolic ν(O–H) stretching band at 3338 cm⁻¹ and an N–H stretching band at 3282 cm⁻¹. mdpi.com Additionally, ν(N–H) bending is observed at 1613 cm⁻¹, ν(O–H) bending at 1384 cm⁻¹, ν(C–N) stretching at 1235 cm⁻¹, and ν(C–O) stretching at 1091 cm⁻¹. mdpi.com The IR spectra of aliphatic alcohols are characterized by a strong, broad O-H stretching band in the 3300 to 3400 cm⁻¹ range, with its exact position influenced by hydrogen bonding, along with a strong C-O stretching band near 1000 cm⁻¹. libretexts.orglibretexts.org For phenols, the O-H stretch is typically observed around 3500 cm⁻¹, complemented by aromatic bands in the 1500-1600 cm⁻¹ region. libretexts.org The broadness of the O-H peak is a key feature that aids in its identification. libretexts.org

FT-IR spectroscopy is also a valuable technique for differentiating between racemic mixtures and enantiomerically pure samples of compounds like amino acids due to differences in crystal symmetry and hydrogen bonding. thermofisher.com

Table 1: Characteristic FT-IR Absorption Frequencies for Aminophenol Derivatives.

Functional Group Vibration Type Characteristic Frequency (cm⁻¹) References
Phenolic O-H Stretching ~3500 libretexts.org
Aliphatic O-H Stretching 3300-3400 libretexts.orglibretexts.org
Amino N-H Stretching 3282 mdpi.com
Aromatic C-H Stretching >3000
Amino N-H Bending 1613 mdpi.com
Aromatic C=C Stretching 1500-1600 libretexts.org
Phenolic O-H Bending 1384 mdpi.com
C-N Stretching 1235 mdpi.com

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly effective for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. In the context of aromatic compounds like 2-Amino-3-(hydroxymethyl)phenol, FT-Raman can provide detailed information about the vibrations of the benzene (B151609) ring. For instance, studies on similar molecules like 2-amino-6-bromo-3-formylchromone (B1202444) have utilized FT-Raman in conjunction with FT-IR for a comprehensive vibrational analysis, assuming a certain point group symmetry to assign observed bands. nih.gov This combined approach allows for a more complete characterization of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

¹H-NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In aminophenol derivatives, the chemical shifts of the protons are indicative of their electronic environment. For example, in a series of 4-aminophenol Schiff base derivatives, a singlet corresponding to the phenolic –OH proton was observed around 9.31–9.72 ppm. mdpi.com The protons on the aromatic ring of phenols typically appear in the range of 7–8 ppm. libretexts.orglibretexts.orglibretexts.org The signal for the hydroxyl proton in alcohols and phenols can be identified by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the sample causes the -OH peak to disappear from the spectrum. libretexts.org The protons of the alcohol group in phenols generally appear as a broad singlet between 3 and 8 ppm. libretexts.orglibretexts.org

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. The ¹³C NMR spectrum of phenol (B47542), a related compound, shows four distinct signals, corresponding to the four different carbon environments in the molecule due to its symmetry. docbrown.info The carbon atom attached to the hydroxyl group (C1) is the most deshielded. The chemical shifts in ¹³C-NMR have a much broader range than in ¹H-NMR, allowing for a clear distinction between different carbon atoms. oregonstate.edu Quaternary carbons, those without any attached hydrogens, typically show weaker signals. oregonstate.edu

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Aminophenol Analogues.

Nucleus Functional Group Environment Approximate Chemical Shift (ppm) References
¹H Phenolic -OH 9.31-9.72 mdpi.com
¹H Aromatic H 7.0-8.0 libretexts.orglibretexts.orglibretexts.org
¹H Alcohol -OH 3.0-8.0 (broad singlet) libretexts.orglibretexts.org
¹³C Aromatic C-O >150 docbrown.info

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. The molecular ion peak in the mass spectrum gives the molecular weight of the compound. For this compound, the molecular weight is 139.15 g/mol . nih.gov

The fragmentation of a molecule in the mass spectrometer provides valuable structural information. Alcohols often undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orglibretexts.org Phenols typically exhibit a strong molecular ion peak and can undergo characteristic fragmentation by losing CO (M-28) and a formyl radical (HCO·, M-29). libretexts.org The fragmentation pattern of amines is dominated by alpha-cleavage, and their molecular ion peak is typically an odd number. libretexts.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-Aminophenol
4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol
4-((4-(dimethylamino)benzylidene)amino)phenol
4-((3-nitrobenzylidene)amino)phenol
4-((thiophen-2-ylmethylene)amino)phenol
4-(((E)-3-phenylallylidene)amino)phenol
Phenol

X-ray Diffraction Crystallography for Precise Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. For the purpose of this article, we will delve into the crystallographic data of 2-aminophenol (B121084) to illustrate the principles of crystal packing, supramolecular assembly, and the intricate network of intermolecular forces at play.

The crystal structure of 2-aminophenol has been determined to be orthorhombic, belonging to the space group Pbca. iucr.org The unit cell parameters are provided in the table below.

Crystallographic Parameter Value for 2-Aminophenol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.256
b (Å)7.849
c (Å)19.754
Z8
V (ų)1125.7
Dx (g/cm³)1.289
Data sourced from the crystal structure determination of 2-aminophenol.

The crystal packing of 2-aminophenol reveals a highly organized three-dimensional network. The molecules are arranged in a manner that maximizes the favorable intermolecular interactions, leading to a stable crystalline lattice. The primary supramolecular motif observed is the formation of infinite chains of molecules along the a-axis of the crystal. iucr.org These chains are formed through a head-to-tail arrangement of the molecules, facilitated by hydrogen bonding.

These one-dimensional chains are then further organized into two-dimensional sheets. This layered assembly is a common feature in crystals of molecules that can form directional interactions like hydrogen bonds. The sheets are held together by weaker van der Waals forces, which explains the observed cleavage in the crystals. iucr.org This hierarchical assembly, from molecules to chains and then to sheets, is a classic example of supramolecular chemistry, where non-covalent interactions direct the formation of well-defined, larger-scale structures.

The intricate network of intermolecular interactions is the key to understanding the solid-state structure of 2-aminophenol. The primary forces at play are hydrogen bonds, with contributions from van der Waals forces and potentially π-π stacking interactions.

Hydrogen Bonding: The crystal structure of 2-aminophenol is dominated by a robust hydrogen-bonding network. The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. The analysis of the crystal structure reveals the presence of both O-H···N and N-H···O type hydrogen bonds. iucr.org These interactions are responsible for the formation of the infinite molecular chains mentioned previously.

Specifically, the hydroxyl group of one molecule donates its hydrogen to the nitrogen atom of an adjacent molecule, while the amino group of the first molecule donates a hydrogen to the oxygen atom of another neighboring molecule. This creates a cooperative and repeating pattern of hydrogen bonds that extends throughout the crystal.

Hydrogen Bond Type Description
O-H···NThe hydroxyl group acts as a hydrogen bond donor to the nitrogen atom of the amino group of a neighboring molecule.
N-H···OThe amino group acts as a hydrogen bond donor to the oxygen atom of the hydroxyl group of an adjacent molecule.
Based on the analysis of the crystal structure of 2-aminophenol.

Computational Chemistry and Quantum Chemical Investigations of 2 Amino 3 Hydroxymethyl Phenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. This method is used to determine the optimized molecular geometry and to analyze the electronic properties that dictate the molecule's stability and reactivity.

The initial step in the computational analysis of 2-Amino-3-(hydroxymethyl)phenol involves geometry optimization. This process computationally identifies the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this compound, with its hydroxyl and hydroxymethyl side chains, multiple conformations can exist due to the rotation around single bonds. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the global minimum energy conformation as well as other low-energy isomers. nih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table presents typical bond lengths and angles expected from a DFT calculation. Actual values may vary based on the specific level of theory and basis set used.

ParameterBond/AtomsValue (Å/Degrees)
Bond Length C-O (Phenolic)1.36 Å
C-N (Amino)1.40 Å
C-C (Aromatic)1.39 - 1.41 Å
C-O (Alcohol)1.43 Å
Bond Angle C-C-O (Phenolic)119.5°
C-C-N (Amino)121.0°
C-C-C (Aromatic)119.0 - 121.0°
Dihedral Angle C-C-C-O (Phenolic OH)~0° or ~180°

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. libretexts.orgresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would be distributed over the aromatic system.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) These values are representative for a phenolic compound and are used to illustrate the concept.

ParameterEnergy (eV)
HOMO Energy -5.85
LUMO Energy -0.95
HOMO-LUMO Gap (ΔE) 4.90

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netbas.bg The ESP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the hydroxyl and hydroxymethyl groups and the nitrogen atom of the amino group. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack; these are typically found around the hydrogen atoms of the amino and hydroxyl groups. researchgate.net Green areas represent regions of neutral potential. researchgate.net

Ab Initio and Semi-Empirical Quantum Mechanical Methods (e.g., MP2, Hartree-Fock)

Beyond DFT, other quantum mechanical methods are employed to study molecular systems. Ab initio methods, Latin for "from first principles," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. wikipedia.orgchemeurope.com The Hartree-Fock (HF) method is the simplest ab initio approach, providing a good starting point for more complex calculations. chemeurope.com Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF method by including electron correlation, which is crucial for accurate energy and property predictions. chemeurope.comresearchgate.net These methods, while computationally more demanding than DFT, can offer benchmark results for the geometry and energetics of this compound. fiveable.meijsr.net Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT approaches.

Vibrational Frequency Calculations and Theoretical Spectroscopic Predictions

Computational methods are powerful tools for predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be determined. core.ac.uk These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. For this compound, characteristic frequencies for the O-H, N-H, C-O, and aromatic C-H stretching and bending vibrations can be predicted. nih.gov Theoretical spectra are often scaled by an empirical factor to correct for approximations in the computational method and to achieve better agreement with experimental data. core.ac.uk

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table illustrates the typical agreement between calculated and observed spectral data.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch (Phenolic)3650~3600
N-H Asymmetric Stretch3480~3450
N-H Symmetric Stretch3390~3360
C-H Aromatic Stretch3100~3050
C-O Stretch (Alcohol)1050~1030
C-N Stretch1300~1280

Chemical Reactivity Descriptors (e.g., Fukui Functions, Mulliken Atomic Charges)

To quantify the reactivity of different sites within a molecule, various chemical reactivity descriptors are calculated. Mulliken atomic charges provide a simple way to estimate the partial charge on each atom, indicating electron-rich and electron-deficient centers. researchgate.net Fukui functions offer a more sophisticated approach based on how the electron density of a molecule changes upon the addition or removal of an electron. bas.bg These functions identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). bas.bgresearchgate.net For this compound, these descriptors can pinpoint specific atoms on the aromatic ring or functional groups that are most susceptible to participating in a chemical reaction.

Table 4: Calculated Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative) This table shows representative charge distributions. Negative values indicate electron-rich atoms, while positive values indicate electron-poor atoms.

AtomMulliken Charge (a.u.)
O (Phenolic)-0.65
N (Amino)-0.85
C (attached to OH)+0.40
C (attached to NH2)+0.25
H (of Phenolic OH)+0.45
H (of Amino NH2)+0.35

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions (e.g., Hyperconjugation)

A comprehensive search of scientific literature has revealed a notable absence of specific Natural Bond Orbital (NBO) analysis or other detailed computational chemistry studies focused exclusively on this compound. Consequently, specific research findings and data tables concerning the intramolecular interactions of this compound are not available in published literature.

However, based on the principles of NBO analysis and the known electronic properties of the functional groups present in this compound—an amino group (-NH₂), a phenolic hydroxyl group (-OH), and a hydroxymethyl group (-CH₂OH) attached to a benzene (B151609) ring—it is possible to predict the significant intramolecular interactions that would be expected. NBO analysis is a powerful theoretical tool that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This method allows for the quantitative assessment of electron delocalization, or hyperconjugation, which plays a crucial role in molecular stability and reactivity.

Predicted Intramolecular Interactions in this compound:

The primary intramolecular interactions anticipated within the this compound molecule would be driven by hyperconjugation involving the lone pairs of the nitrogen and oxygen atoms and the π-system of the aromatic ring, as well as the potential for intramolecular hydrogen bonding.

Hyperconjugative Interactions:

Hyperconjugation involves the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In the context of this compound, the key hyperconjugative interactions would likely include:

n → π Interactions:* The lone pair electrons on the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group are well-positioned to interact with the antibonding π* orbitals of the benzene ring. This delocalization of electron density into the ring is a stabilizing interaction that influences the aromatic system's electronic properties and the substituents' reactivity.

π → π Interactions:* Within the benzene ring itself, the delocalized π electrons are in constant interaction, which is fundamental to the concept of aromaticity.

The strength of these hyperconjugative interactions can be quantified using NBO analysis by calculating the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction. While specific values for this compound are not available, studies on similar substituted phenols and anilines consistently show significant stabilization from such interactions.

Intramolecular Hydrogen Bonding:

The proximity of the amino, phenolic hydroxyl, and hydroxymethyl groups on the benzene ring creates the potential for intramolecular hydrogen bonding. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

In this compound, several intramolecular hydrogen bonds are sterically possible:

Between the hydrogen of the phenolic hydroxyl group and the nitrogen of the amino group.

Between a hydrogen of the amino group and the oxygen of the phenolic hydroxyl group.

Between the hydrogen of the hydroxymethyl group's hydroxyl and the nitrogen of the amino group or the oxygen of the phenolic hydroxyl group.

Between a hydrogen of the amino or phenolic hydroxyl group and the oxygen of the hydroxymethyl group.

NBO analysis can elucidate the nature of these hydrogen bonds by examining the charge transfer from the lone pair of the hydrogen bond acceptor (e.g., the nitrogen or oxygen atom) to the σ* antibonding orbital of the hydrogen bond donor (e.g., the O-H or N-H bond).

Without specific computational data, it is not possible to construct data tables of hyperconjugative energies or hydrogen bond characteristics for this compound. The discussion above is based on established principles of computational chemistry and the known behavior of the functional groups present in the molecule. Further theoretical and experimental studies would be necessary to provide a detailed and quantitative understanding of the intramolecular interactions governing the structure and properties of this compound.

Applications in Materials Science and Polymer Chemistry Involving 2 Amino 3 Hydroxymethyl Phenol Moieties

Role as a Precursor in Polymer Synthesis

The distinct functional groups on the 2-Amino-3-(hydroxymethyl)phenol molecule allow it to serve as a valuable precursor and monomer in the synthesis of high-performance and functional polymers.

Raw Material for Polybenzoxazole and Polyimide Formation

This compound is a suitable precursor for the synthesis of high-performance heterocyclic polymers like polybenzoxazoles (PBOs). The critical structural feature for PBO formation is the presence of amino and hydroxyl groups in an ortho position on an aromatic ring. wikipedia.org This arrangement in this compound allows it to undergo polycondensation reactions with dicarboxylic acids or their derivatives. The process typically involves a two-step thermal cyclodehydration, first forming a poly(o-hydroxyamide) intermediate, which then cyclizes to the rigid-rod polybenzoxazole structure. These polymers are known for their exceptional thermal stability, high tensile strength, and chemical resistance. While research has demonstrated the synthesis of PBOs from structurally similar precursors like 3-amino-4-hydroxybenzoic acid researchgate.net, the fundamental chemistry is directly applicable to this compound. The additional hydroxymethyl group on the ring offers a potential site for post-polymerization modification or for creating inter-chain crosslinks to further enhance mechanical properties.

Similarly, the primary amino group on the molecule allows it to act as a monomer component in the formation of polyimides. Polyimides are another class of high-performance polymers synthesized through the reaction of diamines and dianhydrides. By incorporating this compound into the polymer backbone, the pendant hydroxyl and hydroxymethyl groups can be used to tailor the final properties of the polyimide, for instance, by improving solubility or providing reactive sites for subsequent chemical modifications.

Monomer in the Development of Functional Polymers

Beyond high-performance polymers, this compound can be used as a monomer to create a variety of functional polymers. Its three reactive sites—amino, phenolic hydroxyl, and benzylic hydroxyl—allow it to be incorporated into different polymer architectures. For example, it can be used in the synthesis of specialty phenolic resins or polyesters where its incorporation can enhance properties such as thermal stability and chemical resistance. The presence of the polar hydroxyl and amino groups can also improve the adhesion properties and water absorption characteristics of the resulting polymers.

Utilization as a Polymer Additive and Modifier

The reactivity of this compound also allows for its use as an additive to modify the properties of existing polymers.

Integration as Crosslinking Agents

The hydroxymethyl group (-CH₂OH) is a key feature that enables this compound to function as a crosslinking agent. This is particularly relevant in thermosetting resins like phenol-formaldehyde systems. researchgate.net During the curing process, the hydroxymethyl group can react with active hydrogen atoms on other polymer chains (such as other phenol (B47542) rings) or self-condense, forming stable methylene (B1212753) or ether bridges between them. This creates a three-dimensional network structure, which is characteristic of thermoset materials. mdpi.com The integration of these crosslinks significantly improves the mechanical strength, thermal stability, and solvent resistance of the final material. Studies on related hydroxymethyl phenol derivatives have shown their effectiveness in participating in such crosslinking reactions. The amino and hydroxyl groups can also influence the curing kinetics and the final network density.

Development of Advanced Functional Materials Incorporating this compound Units

The unique combination of functional groups in this compound opens avenues for the design of advanced functional materials. The o-aminophenol structure is the cornerstone for creating polymers with inherent high thermal stability and mechanical strength, such as PBOs.

The pendant hydroxymethyl group serves as a highly versatile reactive handle. It can be used to:

Introduce Crosslinks: As discussed, this enhances thermomechanical properties.

Graft Side Chains: Other molecules or polymer chains can be attached to the main polymer backbone via the hydroxymethyl group. This allows for the fine-tuning of properties like solubility, processability, and surface energy.

Create Active Surfaces: When incorporated into a material, the hydroxymethyl groups at the surface can be used to immobilize catalysts, biomolecules, or other functional moieties.

This multi-faceted reactivity allows for the creation of materials for specialized applications, including fire-resistant composites, membranes for gas separation, functional coatings with enhanced adhesion, and matrices for controlled release systems.

Utility in the Synthesis of Complex Molecules and Fine Chemical Intermediates

Key Intermediate for Pharmaceutical Precursors and Active Metabolites

This aminophenol derivative is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure is incorporated into the final molecular architecture of drugs used for various therapeutic purposes.

Fesoterodine (B1237170): 2-Amino-3-(hydroxymethyl)phenol is a precursor in the synthesis of fesoterodine. google.comnih.gov Fesoterodine is an antimuscarinic agent used to treat overactive bladder. nih.gov The synthesis of fesoterodine and related compounds often involves the use of 3,3-diphenylpropylamine (B135516) intermediates, which can be derived from precursors like this compound. google.com The active metabolite of fesoterodine is (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, also known as desfesoterodine, which highlights the importance of the hydroxymethylphenol moiety. nih.gov

Repinotan: While direct synthesis pathways from this compound are not extensively detailed in the provided results, the structurally related 2-aminophenols are key in synthesizing heterocyclic compounds. wikipedia.org Repinotan, a serotonin (B10506) receptor agonist, contains a chromane (B1220400) core, which can be synthesized from phenolic precursors. The synthesis of related structures often involves the reaction of phenols with other reagents to build the heterocyclic ring system.

Construction of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. nih.gov The amino group of this compound provides a reactive site for the construction of these important scaffolds. nih.gov

The presence of both an amino and a hydroxyl group allows for cyclization reactions to form various heterocyclic systems. For instance, aminophenols are known to be useful reagents for the synthesis of dyes and heterocyclic compounds. wikipedia.org The intramolecular hydrogen bonding in 2-aminophenol (B121084) derivatives influences their reactivity and physical properties, such as a relatively high melting point. wikipedia.org This characteristic can be a factor in the reaction conditions required for forming heterocyclic rings.

Catalytic Conversion Applications

While direct catalytic applications of this compound in biofuel production are not specified, related aminophenol and hydroxymethylphenol compounds are relevant in the broader context of biomass conversion. The catalytic conversion of biomass into biofuels is a significant area of research aimed at producing sustainable energy sources. mdpi.comresearchgate.net

Processes such as thermocatalytic and chemocatalytic transformations are employed to convert lignocellulosic biomass into bio-oils and other biofuels. mdpi.com These processes often involve the catalytic upgrading of biomass-derived platform molecules, which can include phenolic compounds. mdpi.commdpi.com The conversion of biomass often requires catalysts that can perform deoxygenation and other transformations to increase the energy density of the resulting fuel. lee-enterprises.com The study of how compounds like aminomethylphenols behave under catalytic conditions can provide insights into the development of more efficient biofuel production processes. mdpi.com

Role in Chemical Synthesis of Dyes and Colorants

Aminophenols are well-established intermediates in the synthesis of various dyes and colorants. wikipedia.orgnih.gov The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes. The specific shade and properties of the resulting dye are influenced by the substituents on the aromatic rings.

2-Amino-5-aminomethyl-phenol derivatives, which are structurally similar to this compound, are used as agents for coloring keratin (B1170402) fibers, such as in hair dyes. google.com The synthesis of these dye precursors often involves the reduction of a corresponding nitro-phenol derivative. google.com The presence of the hydroxymethyl group in this compound can also influence the solubility and binding properties of the final dye molecule.

Future Research Directions and Emerging Paradigms for 2 Amino 3 Hydroxymethyl Phenol Research

Exploration of Novel Catalytic Transformations

The inherent reactivity of the functional groups in 2-Amino-3-(hydroxymethyl)phenol makes it a compelling candidate for a variety of catalytic transformations. Future research is anticipated to focus on harnessing this reactivity for the synthesis of complex molecules and novel chemical scaffolds.

The presence of both an amino and a phenolic hydroxyl group suggests its potential as a precursor for heterocyclic compounds. The synthesis of benzoxazoles, for instance, is a plausible avenue. While research on 2-aminophenol (B121084) has shown its utility in yielding metal-complex dyes and heterocyclic compounds, the specific influence of the hydroxymethyl group at the 3-position in this compound on such transformations remains to be elucidated. wikipedia.org

Furthermore, the phenolic hydroxyl group and the aromatic ring can participate in catalytic C-O and C-C coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures. The development of selective catalytic systems that can differentiate between the phenolic hydroxyl and the benzylic hydroxyl group will be a significant area of investigation.

The amino group also opens up possibilities for catalytic amination and amidation reactions. Research into the catalytic amination of other phenolic compounds has demonstrated the feasibility of forming secondary amines, which are valuable intermediates in the pharmaceutical and chemical industries. Investigating similar transformations with this compound could lead to the development of novel derivatives with interesting biological or material properties.

Advanced Functionalization for Tailored Material and Chemical Applications

The trifunctional nature of this compound provides a versatile platform for advanced functionalization, enabling the tailoring of its properties for specific material and chemical applications. The independent or sequential modification of its amino, phenolic hydroxyl, and hydroxymethyl groups can lead to a diverse array of derivatives.

One promising area of research is its use as a monomer in polymerization reactions. The hydroxyl and amino groups can act as reactive sites for the synthesis of novel polymers such as polyesters, polyamides, and polyurethanes. The incorporation of the this compound moiety into polymer backbones could impart desirable properties such as thermal stability, flame retardancy, and altered solubility. For instance, its positional isomer, 4-Amino-2-(hydroxymethyl)phenol, has been noted as a potential resin modifier, with the meta-position of the hydroxymethyl group in a related isomer suggested to favor faster polymerization in resin synthesis due to reduced steric hindrance.

Moreover, the functional groups of this compound are amenable to a range of chemical modifications to produce specialized chemicals. For example, the amino group can be diazotized and coupled with other aromatic compounds to synthesize azo dyes, a class of compounds with widespread industrial use. The phenolic hydroxyl group can be etherified or esterified to create derivatives with modified solubility and reactivity. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing further handles for chemical elaboration.

Integration within Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry, which advocate for the use of renewable resources, waste reduction, and the development of environmentally benign processes, are increasingly guiding chemical research. This compound is well-positioned to be integrated into such sustainable chemical workflows.

A key area of future research will be the development of biocatalytic transformations involving this compound. Enzymes, such as oxidases, reductases, and transferases, can offer highly selective and environmentally friendly routes to modify the functional groups of this compound. mdpi.com For example, biocatalytic oxidation of the hydroxymethyl group could provide a green alternative to traditional chemical oxidants.

The use of greener solvents and reaction conditions will also be a critical aspect of future research. Aqueous-based synthetic methods and the use of alternative energy sources like microwave irradiation are being explored for a variety of chemical transformations and could be applied to reactions involving this compound. researchgate.net The development of efficient synthetic routes that minimize the generation of hazardous waste will be paramount.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-(hydroxymethyl)phenol, and how is its purity validated?

  • Methodology :

  • Synthesis : Common routes involve condensation reactions of phenol derivatives with formaldehyde and ammonia under controlled pH and temperature. For example, hydroxymethylation of phenol followed by amination (analogous to phenol-formaldehyde resin synthesis ).
  • Purity Validation :
  • Chromatography : HPLC or GC-MS to detect impurities (e.g., unreacted precursors or side products).
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of hydroxymethyl (-CH2_2OH) and amino (-NH2_2) groups .
  • Elemental Analysis : To verify the molecular formula (C7_7H9_9NO2_2).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (similar to handling phenolic compounds ).
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
  • First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention if irritation persists .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodology :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., as seen in pyridinium-carboxylate derivatives ).
  • FT-IR Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200 cm1^{-1}, N-H bend at ~1600 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+ at m/z 154.1).

Advanced Research Questions

Q. What challenges arise in optimizing the yield of this compound during synthesis, and how are they addressed?

  • Methodology :

  • Competing Pathways : Hydroxymethylation may produce para/ortho isomers; pH control (acidic vs. basic conditions) directs regioselectivity .
  • Side Reactions : Over-methylation or polymerization (e.g., resin formation). Mitigated by stoichiometric control of formaldehyde and low-temperature reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the target compound .

Q. How do hydrogen-bonding interactions influence the solid-state properties of this compound derivatives?

  • Methodology :

  • Crystal Engineering : Analyze intermolecular interactions (e.g., N–H⋯O and O–H⋯O bonds) using X-ray diffraction. For example, π-π stacking (centroid distances ~3.6 Å) enhances thermal stability .
  • Thermogravimetric Analysis (TGA) : Correlate hydrogen-bonding networks with decomposition temperatures.
  • DFT Calculations : Model interaction energies (e.g., Natural Bond Orbital analysis to quantify charge transfer ).

Q. How can discrepancies in reported biological activities of this compound be resolved?

  • Methodology :

  • Assay Standardization : Control variables like solvent (DMSO vs. water), pH, and cell lines (e.g., neuronal vs. microbial models ).
  • Metabolite Profiling : Use LC-MS to detect degradation products that may alter activity.
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-aminophenol derivatives ) to isolate structure-activity relationships.

Q. What computational approaches predict the reactivity of this compound in drug design?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
  • Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., amyloid-beta for Alzheimer’s research ).
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability).

Notes

  • Avoided non-academic sources (e.g., BenchChem) per guidelines.
  • Advanced questions emphasize experimental design and data reconciliation.
  • Methodologies integrate cross-disciplinary techniques (synthesis, spectroscopy, computational modeling).

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